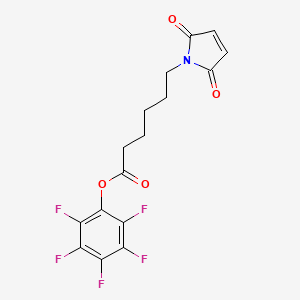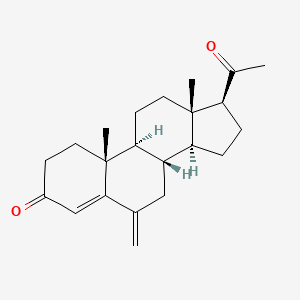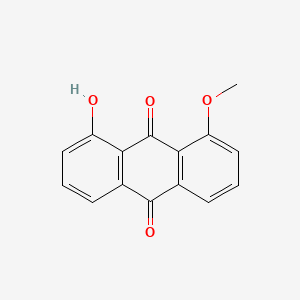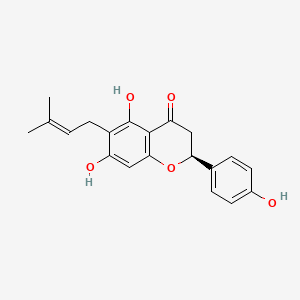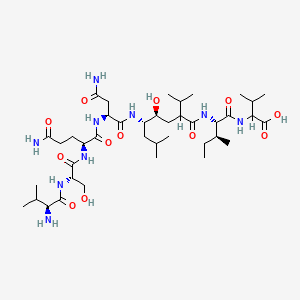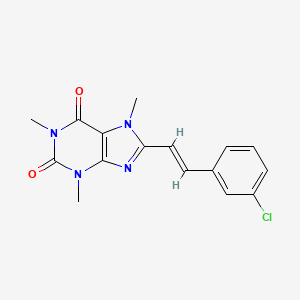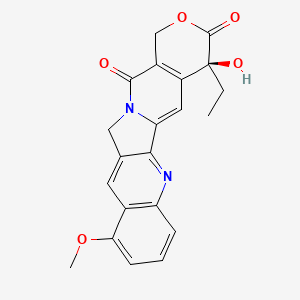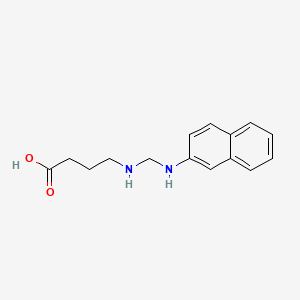
AC1903
概要
説明
“1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.36 . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . . The compound should be stored at 0-8 °C .科学的研究の応用
TRPC5チャネルの阻害
AC1903は、TRPC5(transient receptor potential canonical channel 5)の特異的阻害剤です . TRPC5は、脳や腎臓で高度に発現するCa2+透過性非選択的カチオンチャネルです .
タンパク質尿性腎臓病の治療
This compoundは、高血圧性タンパク質尿性腎臓病のラットモデルで治療効果を示しました . タンパク質尿ラットの糸球体で特異的にTRPC5チャネル活性を阻害し、重度のタンパク質尿を抑制しました .
足細胞消失の予防
This compoundを慢性的に投与すると、巣状分節性糸球体硬化症(FSGS)のトランスジェニックラットモデルで足細胞の消失を防ぎます . 足細胞は、腎臓のボーマン嚢にある細胞で、糸球体の毛細血管を包み込んでいます。
その他のTRPCチャネルに対する選択性
This compoundは、TRPC4またはTRPC6電流を阻害せず、キナーゼプロファイリングアッセイではオフターゲット効果を示しませんでした . これは、その選択性と標的治療の可能性を示しています。
ハイスループットスクリーニングアッセイでの使用
This compoundは、ハイスループットアガーコロニー形成アッセイで薬剤候補として使用され、髄芽腫に対する治療効果を明らかにしました . 髄芽腫は、脳腫瘍の一種です。
Safety and Hazards
作用機序
Target of Action
AC1903, also known as “1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine”, is a specific and selective inhibitor of Transient Receptor Potential Channel 5 (TRPC5) . TRPC5 is a calcium-permeable nonselective cation channel highly expressed in the brain and kidney .
Mode of Action
This compound interacts with its target, TRPC5, by blocking the channel activity . This blocking action inhibits the influx of calcium ions into the podocytes (a type of kidney cell), which are critical for glomerular filtration . This inhibition prevents the damaging feedback loop involving the activation of a protein called Rac1 .
Biochemical Pathways
The inhibition of TRPC5 by this compound affects the calcium signaling pathway in podocytes . This disruption of calcium signaling leads to a decrease in the production of reactive oxygen species (ROS) induced by angiotensin II . The suppression of ROS production helps protect the podocytes from injury .
Result of Action
The primary result of this compound’s action is the protection of podocytes from injury and death . It suppresses severe proteinuria (a condition characterized by the presence of excess proteins in the urine) and prevents podocyte loss in models of kidney disease . This leads to an improvement in kidney function and a reduction in the symptoms of progressive kidney diseases .
生化学分析
Biochemical Properties
AC1903 plays a crucial role in biochemical reactions by inhibiting TRPC5 channels. TRPC5 channels are involved in calcium signaling, which is essential for various cellular processes. This compound interacts with TRPC5 channels by binding to their active sites, thereby preventing calcium influx. This inhibition protects podocytes from injury and reduces proteinuria in models of kidney disease . Additionally, this compound has been shown to inhibit other TRPC channels, including TRPC3, TRPC4, and TRPC6, albeit with varying potency .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In podocytes, this compound protects against injury induced by puromycin aminonucleoside (PAN) by stabilizing the cytoskeleton and reducing proteinuria . In cancer cell lines, this compound suppresses the uptake of aminoglycosides and reduces premature termination codon readthrough, highlighting its potential in genetic disorder treatments . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating calcium influx through TRPC channels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC5 channels, leading to the inhibition of calcium influx. This inhibition disrupts the downstream signaling pathways that rely on calcium as a secondary messenger. By preventing calcium entry, this compound stabilizes the actin cytoskeleton in podocytes, thereby protecting them from injury . Additionally, this compound’s interaction with other TRPC channels suggests a broader mechanism of action that may involve multiple calcium-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained activity in both in vitro and in vivo studies. Long-term administration of this compound in animal models has shown consistent protection of podocytes and reduction in proteinuria
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces proteinuria and protects podocytes without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential off-target interactions with other TRPC channels . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium signaling and cellular homeostasis. The compound interacts with enzymes and cofactors that modulate TRPC channel activity, thereby influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target TRPC channels. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the plasma membrane and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its therapeutic effects.
特性
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUWHDVQIITIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
831234-13-0 | |
| Record name | 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



